

common issues and solutions for bismuth-based perovskite solar cells

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Compound of Interest

Compound Name: *Bismuth*

Cat. No.: *B147881*

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Technical Support Center: Bismuth-Based Perovskite Solar Cells

Welcome to the technical support center for **bismuth**-based perovskite solar cells. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the Power Conversion Efficiency (PCE) of my **bismuth**-based perovskite solar cells consistently low?

A1: Low Power Conversion Efficiency (PCE) in **bismuth**-based perovskite solar cells is a common challenge that can stem from several factors. A primary reason is the material's intrinsically large bandgap, which limits light absorption to a narrower range of the solar spectrum compared to lead-based counterparts. Additionally, the complex crystallization kinetics of **bismuth** perovskites often lead to poor film morphology with defects like pinholes and grain boundaries, which act as sites for charge recombination, thereby reducing the short-circuit current density (J_{sc}) and open-circuit voltage (V_{oc}). Ineffective charge extraction at the interfaces between the perovskite layer and the charge transport layers can also contribute significantly to low PCE.

Q2: What causes the poor film morphology in my spin-coated **bismuth** perovskite films?

A2: Poor film morphology, characterized by issues such as pinholes, cracks, and incomplete surface coverage, is a frequent problem in solution-processed **bismuth** perovskite films. This is largely due to the complex and rapid crystallization process of these materials. The choice of solvent plays a critical role; low-boiling-point solvents can evaporate too quickly, not allowing sufficient time for the perovskite precursors to form a uniform and crystalline layer.

Furthermore, the direct and rapid crystallization of some **bismuth**-based compounds from the precursor solution, without the formation of intermediate phases that can guide uniform growth, presents a significant challenge to achieving high-quality films.

Q3: How does the annealing temperature and time affect the performance of **bismuth**-based perovskite solar cells?

A3: The annealing process is a critical step that significantly influences the crystallinity, grain size, and overall morphology of the **bismuth** perovskite film, and consequently, the device performance. Optimal annealing temperatures and times promote the growth of larger, more uniform crystal grains, which can reduce the density of grain boundaries and improve charge transport. However, excessive temperatures or prolonged annealing can lead to the decomposition of the perovskite material or the formation of unwanted phases, which can introduce defects and degrade performance. The ideal annealing conditions are highly dependent on the specific **bismuth** perovskite composition and the solvents used in the precursor solution.

Q4: What is the role of additives in the precursor solution for **bismuth** perovskite solar cells?

A4: Additives are often incorporated into the precursor solution to improve the quality of the perovskite film and enhance device performance. They can function in several ways, such as by modulating the crystallization process to promote larger grain growth and better morphology, passivating defects at the grain boundaries and surfaces to reduce non-radiative recombination, and improving the stability of the perovskite phase. For instance, Lewis base additives like dimethyl sulfoxide (DMSO) can form intermediate complexes with the **bismuth** precursors, leading to more controlled and uniform film formation.

Q5: Why is the stability of **bismuth**-based perovskite solar cells often better than lead-based ones, and what are the common degradation pathways?

A5: **Bismuth**-based perovskites often exhibit superior intrinsic stability compared to their lead-based counterparts, particularly against moisture and oxygen. This enhanced stability is attributed to the trivalent state of **bismuth** (Bi^{3+}), which leads to the formation of more stable crystal structures. Despite this, they can still degrade under prolonged exposure to environmental stressors. Common degradation pathways include phase transitions to non-perovskite structures and decomposition accelerated by factors like heat and UV light.

Troubleshooting Guides

Issue 1: Low Short-Circuit Current Density (J_{sc})

Potential Cause	Recommended Solution
Poor Film Morphology (Pinholes, Poor Coverage)	Refine the deposition technique. For spin-coating, optimize the spin speed and duration. Consider using an anti-solvent dripping step during the spin-coating process to induce rapid and uniform nucleation. Toluene has been shown to be an effective anti-solvent for improving film quality.
High Defect Density	Introduce additives into the precursor solution to passivate defects. Lewis bases like DMSO can help in forming intermediate complexes that lead to better film quality.
Inefficient Light Absorption	While the bandgap is an intrinsic property, ensure the film thickness is optimized for maximum light absorption without compromising charge extraction. A typical thickness to aim for is around 500 nm.
Poor Charge Collection	Ensure the quality and thickness of the electron and hole transport layers are optimal. A compact TiO_2 blocking layer that is too thick can impede electron transport.

Issue 2: Low Open-Circuit Voltage (V_{oc})

Potential Cause	Recommended Solution
High Recombination Rates	High defect densities at the grain boundaries and interfaces lead to increased charge recombination. Improve film morphology through solvent engineering and optimized annealing. Consider using surface passivation layers to reduce trap states.
Energy Level Mismatch	Ensure proper energy level alignment between the perovskite absorber and the charge transport layers (ETL and HTL) to facilitate efficient charge separation and minimize voltage loss.
Presence of Impurities	Use high-purity precursor materials. Incomplete conversion of precursors can lead to non-photoactive phases that act as recombination centers.

Issue 3: Low Fill Factor (FF)

Potential Cause	Recommended Solution
High Series Resistance	This can be caused by thick charge transport layers, poor contacts between layers, or low conductivity of the transport layers. Optimize the thickness of all layers and ensure good interfacial contact.
Low Shunt Resistance	Pinholes or other defects in the perovskite film can create shunt pathways, leading to current leakage. Improving the film's uniformity and coverage is crucial.
High Recombination	High rates of charge recombination also contribute to a lower fill factor. Address this by improving film quality and passivating defects.

Experimental Protocols

Protocol 1: One-Step Solution Processing of $(\text{CH}_3\text{NH}_3)_3\text{Bi}_2\text{I}_9$ (MBI) Perovskite Film

- Precursor Solution Preparation:
 - Dissolve methylammonium iodide (MAI) and **bismuth** iodide (BiI_3) in a 3:2 molar ratio in a co-solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v). A typical concentration is 0.5 M.
 - Stir the solution at 60°C for at least 2 hours to ensure complete dissolution.
- Substrate Cleaning:
 - Sequentially sonicate the FTO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes before use.
- Deposition of Electron Transport Layer (ETL):
 - Deposit a compact layer of TiO_2 onto the FTO substrate using a method such as spray pyrolysis or spin-coating a titanium diisopropoxide bis(acetylacetonate) solution.
 - Anneal the TiO_2 layer at 500°C for 30 minutes.
- Perovskite Film Deposition:
 - Transfer the cleaned substrates with the ETL into a nitrogen-filled glovebox.
 - Preheat the substrate to 70°C.
 - Deposit the MBI precursor solution onto the substrate and spin-coat at 4000 rpm for 30 seconds.
 - During the spin-coating, at around the 10-second mark, dispense an anti-solvent (e.g., toluene) onto the spinning substrate.

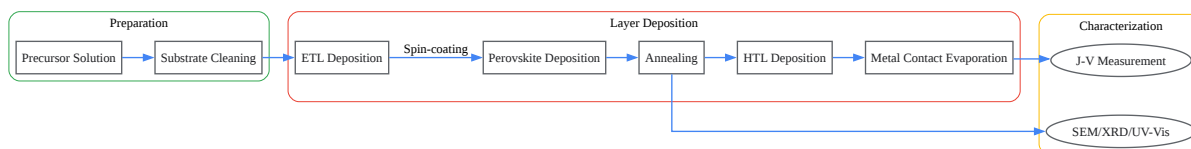
- Annealing:
 - Anneal the perovskite film on a hotplate at a specific temperature, for example, 150°C for 10-25 minutes. The optimal time needs to be determined experimentally as it significantly impacts film crystallinity and performance.
- Deposition of Hole Transport Layer (HTL):
 - Dissolve Spiro-OMeTAD in chlorobenzene, and add additives like Li-TFSI and tBP.
 - Spin-coat the HTL solution onto the perovskite layer at 3000 rpm for 30 seconds.
- Deposition of Metal Contact:
 - Thermally evaporate a gold (Au) or silver (Ag) contact of approximately 80-100 nm thickness through a shadow mask.

Protocol 2: Characterization of Bismuth Perovskite Films

- UV-Visible Spectroscopy:
 - Prepare a **bismuth** perovskite film on a transparent substrate (e.g., glass).
 - Use a UV-Vis spectrophotometer to measure the absorbance or transmittance spectrum, typically in the range of 300-900 nm.
 - The absorption onset can be used to determine the optical bandgap of the material using a Tauc plot.
- X-Ray Diffraction (XRD):
 - Use a diffractometer with a Cu K α radiation source.
 - Scan the film over a 2θ range relevant for the expected crystal structure (e.g., 10-60 degrees).

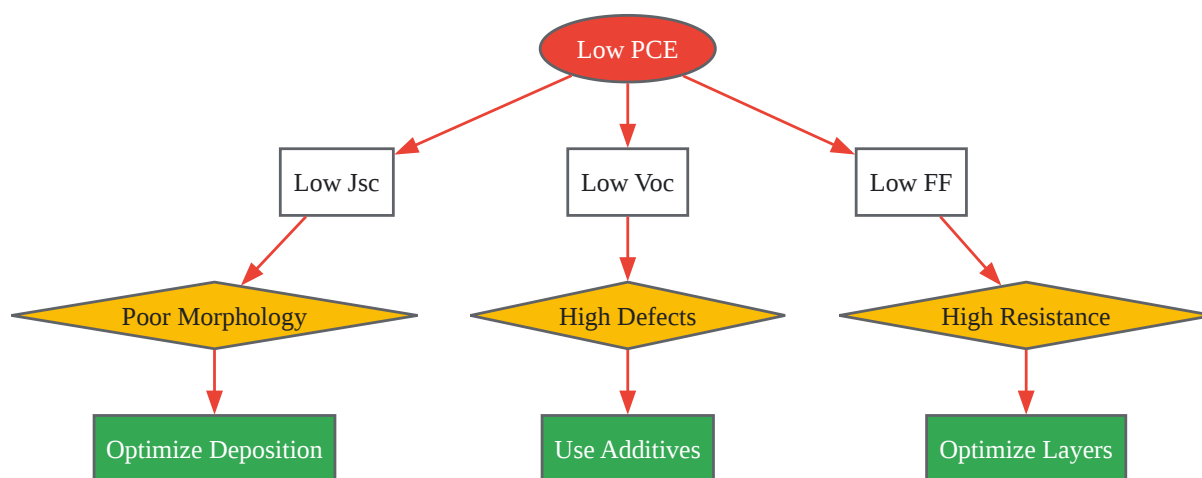
- The resulting diffraction pattern can be used to identify the crystal phase, assess crystallinity, and estimate crystallite size using the Scherrer equation.
- Scanning Electron Microscopy (SEM):
 - Deposit a thin conductive layer (e.g., gold or carbon) on the perovskite film to prevent charging, if necessary.
 - Use an SEM to obtain top-down and cross-sectional images of the film.
 - These images are crucial for evaluating the film's morphology, including grain size, uniformity, and the presence of defects like pinholes.
- Current Density-Voltage (J-V) Measurement:
 - Use a solar simulator with a standard AM 1.5G spectrum at 100 mW/cm².
 - Contact the solar cell with probes and sweep the voltage from reverse to forward bias (e.g., -0.2 V to 1.2 V) while measuring the current.
 - From the J-V curve, extract key performance parameters: Voc, Jsc, FF, and PCE.

Visual Guides



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Caption: Experimental workflow for fabricating and characterizing **bismuth**-based perovskite solar cells.



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Caption: Troubleshooting logic for low Power Conversion Efficiency (PCE) in **bismuth** perovskite solar cells.

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